molecular formula C11H11NO5 B2514110 3-[Carboxy(acetamido)methyl]benzoic acid CAS No. 103646-39-5

3-[Carboxy(acetamido)methyl]benzoic acid

Cat. No.: B2514110
CAS No.: 103646-39-5
M. Wt: 237.211
InChI Key: RFBVXWHKXNCYJD-UHFFFAOYSA-N
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Description

3-[Carboxy(acetamido)methyl]benzoic acid is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It is a derivative of benzoic acid, where the carboxy group is substituted with an acetamido group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Carboxy(acetamido)methyl]benzoic acid typically involves the reaction of 3-(aminomethyl)benzoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-(aminomethyl)benzoic acid+acetic anhydride3-[Carboxy(acetamido)methyl]benzoic acid+acetic acid\text{3-(aminomethyl)benzoic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-(aminomethyl)benzoic acid+acetic anhydride→3-[Carboxy(acetamido)methyl]benzoic acid+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[Carboxy(acetamido)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-[Carboxy(acetamido)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Carboxy(acetamido)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetamido group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzoic acid: A precursor in the synthesis of 3-[Carboxy(acetamido)methyl]benzoic acid.

    3-(Acetylamino)benzoic acid: A similar compound with an acetylamino group instead of the acetamido group.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxy and acetamido groups allows for diverse reactivity and interactions, making it valuable in research and industrial applications.

Properties

IUPAC Name

3-[acetamido(carboxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-6(13)12-9(11(16)17)7-3-2-4-8(5-7)10(14)15/h2-5,9H,1H3,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBVXWHKXNCYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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